Propanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester

Description

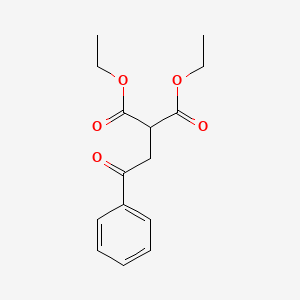

Propanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester (CAS RN: 94011-49-1), also known as diethyl (2-oxo-2-phenylethyl)malonate, is a malonic acid derivative with a molecular formula of C₁₅H₁₈O₅ and a molecular weight of 278.30 g/mol . Structurally, it consists of a central propanedioic acid (malonic acid) backbone esterified with two ethyl groups and substituted at the α-carbon with a 2-oxo-2-phenylethyl group. This aromatic ketone-containing substituent distinguishes it from simpler malonate esters.

The compound is utilized in organic synthesis, particularly in alkylation and condensation reactions. It has been identified in emissions from vaping products, where thermal decomposition generates smaller esters and aldehydes like acetaldehyde .

Properties

CAS No. |

94011-49-1 |

|---|---|

Molecular Formula |

C15H18O5 |

Molecular Weight |

278.30 g/mol |

IUPAC Name |

diethyl 2-phenacylpropanedioate |

InChI |

InChI=1S/C15H18O5/c1-3-19-14(17)12(15(18)20-4-2)10-13(16)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |

InChI Key |

VSNITFFVTRYICI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC(=O)C1=CC=CC=C1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester typically involves the esterification of propanedioic acid with diethyl oxalate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Propanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of propanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors in biological systems. The phenyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Malonic acid esters are versatile intermediates in organic chemistry. Below is a detailed comparison of the target compound with structurally related derivatives:

Table 1: Structural and Physicochemical Comparison

*LogP values estimated using ALOGPS 2.1 or analogous data .

Key Differences and Reactivity

Substituent Effects: The 2-oxo-2-phenylethyl group in the target compound introduces aromaticity and ketone reactivity, enabling participation in conjugate additions or cyclization reactions. In contrast, simpler derivatives like diethyl malonate lack such functional diversity . Diethyl phthalimidomalonate contains a phthalimido group, making it ideal for synthesizing β-amino acids via the Gabriel synthesis .

Synthetic Utility: Diethyl malonate is a foundational reagent for synthesizing α,α-disubstituted acetic acids (e.g., 4-ethyloctanoic acid via alkylation and decarboxylation) . Diethyl bromo(methyl)malonate serves as an electrophilic intermediate in halogenation reactions, whereas the target compound’s phenyl ketone group may stabilize enolate intermediates for asymmetric syntheses .

Bioactivity and Toxicity: The target compound’s presence in vaping emissions raises concerns about inhalation toxicity due to decomposition products like acetaldehyde .

Table 2: Thermal Stability and Decomposition Products

Q & A

Q. What are the common synthetic routes for Propanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester?

Methodological Answer: The compound is typically synthesized via esterification or alkylation of propanedioic acid derivatives. A standard approach involves:

- Reacting malonic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form diethyl malonate.

- Introducing the (2-oxo-2-phenylethyl) substituent via nucleophilic substitution or condensation with α-keto phenyl reagents (e.g., benzyl glyoxal derivatives).

Alternative pathways include using Claisen-like condensation with ethyl acetoacetate derivatives under basic conditions (e.g., NaOEt) . Optimization of reaction conditions (temperature, solvent polarity) is critical to avoid side products like decarboxylated esters.

Q. Which spectroscopic methods are most effective for characterizing this compound and its derivatives?

Methodological Answer: Key techniques include:

- GC/MS : For identifying volatile derivatives and fragmentation patterns (e.g., molecular ion peaks at m/z 279 for the parent compound) .

- NMR : ¹H NMR reveals ester protons (δ 1.2–1.4 ppm, triplets) and aromatic protons (δ 7.2–7.6 ppm). ¹³C NMR confirms carbonyl groups (δ 165–175 ppm) .

- IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (keto group) .

Cross-referencing with computational data (e.g., InChIKey QCOZPPVAOYGYAY for related structures) ensures accuracy .

Q. How do physical properties (e.g., XlogP, rotatable bonds) influence its reactivity in organic synthesis?

Methodological Answer:

- Hydrophobicity (XlogP ~2.5) : Affects solubility in polar solvents, necessitating use of DMF or THF for reactions .

- Rotatable bonds (8) : Enhances conformational flexibility, making it prone to steric hindrance in cyclization reactions.

- Polar surface area (~78.6 Ų) : Impacts hydrogen bonding with catalysts, critical in asymmetric syntheses .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives (e.g., unexpected splitting patterns)?

Methodological Answer: Discrepancies often arise from dynamic equilibria (e.g., keto-enol tautomerism) or diastereomer formation . Strategies include:

- Variable-temperature NMR to detect tautomeric shifts.

- Using chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers.

- Comparing experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA) . Contradictions in coupling constants (e.g., J values) may indicate impurities; purification via column chromatography (silica gel, hexane/EtOAc) is recommended .

Q. What mechanistic insights exist for its role in multicomponent reactions (e.g., Biginelli or Hantzsch reactions)?

Methodological Answer: In multicomponent reactions, the compound acts as a C–H acid donor , enabling enolate formation. For example:

- Biginelli Reaction : The keto group facilitates condensation with aldehydes and urea, forming dihydropyrimidinones. Kinetic studies suggest rate-limiting enolization (confirmed via ¹⁸O isotopic labeling) .

- Hantzsch Dihydropyridine Synthesis : The ester stabilizes intermediates via resonance, with electron-withdrawing groups accelerating cyclization (supported by Hammett plots) .

Mechanistic ambiguities (e.g., competing pathways) are resolved using in situ FTIR or LC-MS monitoring .

Q. What strategies are effective for isotopic labeling (e.g., ¹³C, ²H) to track reaction pathways?

Methodological Answer:

- ¹³C Labeling : Introduce ¹³C at the malonate carbonyl via labeled CO₂ carboxylation. This enables tracking of decarboxylation steps via ¹³C NMR .

- Deuterium Exchange : Use D₂O in basic conditions to label α-hydrogens, revealing proton transfer mechanisms (e.g., in Knoevenagel condensations) .

Isotopic dilution experiments (e.g., mixing labeled/unlabeled substrates) quantify kinetic isotope effects, clarifying rate-determining steps .

Data Contradiction Analysis

Q. How to address conflicting reports on reaction yields for derivatives under similar conditions?

Methodological Answer: Contradictions may stem from:

- Impurity profiles : Trace metals (e.g., Fe³⁺) in solvents can catalyze side reactions. ICP-MS analysis of reagents is advised .

- Moisture sensitivity : The compound’s ester groups hydrolyze in aqueous media. Karl Fischer titration ensures anhydrous conditions .

- Catalyst lot variability : Screen multiple batches of catalysts (e.g., Pd/C) and report turnover numbers (TONs) .

Q. Why do some studies report anomalous mass spectral fragments (e.g., unexpected m/z values)?

Methodological Answer: Anomalies arise from:

- In-source fragmentation : High ionization energy in GC/MS may cleave labile groups (e.g., keto-ester bonds). Lowering ion source voltage reduces artifacts .

- Adduct formation : Sodium/potassium adducts (+22/+38 m/z) are common. Use ammonium formate in LC-MS to suppress adducts .

- Isotopic peaks : Natural ³⁷Cl abundance in chloro-derivatives (e.g., ) causes M+2 peaks, misinterpreted as impurities. Simulate isotopic distributions using tools like mzCloud .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.